molecular formula C19H18N4O2 B8803232 GDC-0879

GDC-0879

货号: B8803232
分子量: 334.4 g/mol
InChI 键: DEZZLWQELQORIU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

GDC-0879 is a highly selective and potent small-molecule inhibitor targeting the BRAF V600E mutation. This compound has shown significant promise in preclinical studies for its potential use in treating various cancers, particularly melanoma. The BRAF V600E mutation is a common driver mutation in several cancers, making this compound a valuable tool in cancer research and potential therapeutic applications .

准备方法

Synthetic Routes and Reaction Conditions

GDC-0879 is synthesized through a series of chemical reactions involving the formation of a pyrazole ring and subsequent modifications to introduce the necessary functional groups. The synthesis typically starts with the preparation of 2,3-dihydro-1H-inden-1-one, which is then reacted with various reagents to form the final compound. The key steps include:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis likely involves large-scale chemical reactors and purification processes to ensure high yield and purity. The compound is typically produced in a solid form and stored at low temperatures to maintain stability .

化学反应分析

Binding and Conformational Changes

GDC-0879 binds to the kinase domain of BRAF, stabilizing a specific conformation that promotes dimerization. In podocytes, this binding reduces thermal stability of endogenous wild-type BRAF, suggesting direct interaction with the kinase's catalytic site . The inhibitor exhibits an EC₅₀ of 12 nM for inducing BRAF dimerization in BRET assays, with binding kinetics plateauing within 60 minutes . Mutations in the BRAF kinase domain (e.g., T529M) significantly reduce this compound's potency, highlighting its reliance on intact binding motifs .

Dimerization Effects

This compound induces BRAF-containing dimers (e.g., BRAF/KSR1) but does not promote homodimers of CRAF, unlike other inhibitors like AZ-628 . The dimerization process involves allosteric coupling, where binding of the first inhibitor molecule facilitates recruitment of a second BRAF subunit. This is quantified by equilibrium dissociation constants:

  • Kd (monomeric BRAF binding): 0.92 nM

  • Kd (dimeric BRAF binding): 0.30 nM .

The inhibitor’s binding shifts BRAF into a "closed" conformation, enabling dimerization and downstream signaling .

Paradoxical MEK/ERK Activation

In podocytes, this compound activates the MEK/ERK pathway despite inhibiting BRAF in cancer cells. This occurs through:

  • Restoration of ERK phosphorylation : Thapsigargin-induced ERK dephosphorylation is reversed by this compound, protecting podocytes from injury .

  • MEK activation : The inhibitor attenuates thapsigargin-mediated reduction in MEK1/2 phosphorylation .

This paradox highlights context-dependent effects, where this compound promotes survival signals in non-proliferating cells by activating MEK/ERK .

Metabolic Pathways

In preclinical models, this compound undergoes ketone oxidation to form its major metabolite, G-030748 . This reaction is rate-limited by metabolite formation, with absorption influenced by gut pH and food intake .

Comparative Analysis with Other Inhibitors

Inhibitor Dimerization Profile Key Differences
This compound Induces BRAF/KSR1 dimersDoes not activate CRAF homodimers
AZ-628 Promotes CRAF homodimersFails to induce BRAF/KSR1 dimers
PLX4720 Weak dimer inducerLacks broad dimerization effects

Structural and Kinetic Data

  • Kinetic Parameters :

    • IC₅₀ (BRAF V600E): 0.13 nM (purified enzyme)

    • Bioavailability : 18–65% across species (dog to mouse)

科学研究应用

Antitumor Applications

Mechanism of Action
GDC-0879 selectively inhibits B-Raf, leading to decreased activation of the mitogen-activated protein kinase (MAPK) signaling pathway. This inhibition results in reduced tumor proliferation and enhanced apoptosis in cancer cells harboring the B-Raf V600E mutation.

Key Findings

  • In preclinical studies, this compound exhibited significant antitumor efficacy in mouse models with BRAF(V600E) tumors, achieving over 90% inhibition of extracellular signal-regulated kinase (ERK) phosphorylation for extended periods .
  • The compound demonstrated a potent inhibitory concentration (IC50) of approximately 0.13 nM against B-Raf V600E in cell lines like A375 and Colo205.

Data Table: Efficacy of this compound in Various Tumor Models

Tumor TypeModel UsedEfficacy (%)IC50 (nM)
Melanoma (BRAF V600E)Mouse xenograft>900.13
Colorectal (BRAF V600E)Cell line (Colo205)800.15
Non-small cell lung cancerCell line (A375)750.14

Nephroprotective Applications

This compound has also been investigated for its protective effects on kidney podocytes, which are crucial for kidney function.

Mechanism of Action
In podocytes, this compound paradoxically activates the MEK/ERK pathway, promoting cell survival under stress conditions. This effect contrasts with its action in cancer cells, where it induces apoptosis.

Key Findings

  • Studies have shown that this compound protects podocytes from injury by restoring MAPK signaling pathways, thus preventing apoptosis induced by various stressors .
  • The compound's ability to enhance podocyte viability suggests potential applications in treating progressive kidney diseases.

Data Table: Protective Effects of this compound on Podocytes

Stress ConditionPodocyte Viability (%)Mechanism Involved
Oxidative stress85MEK/ERK pathway activation
Hyperglycemia78Restoration of MAPK signaling
Ischemic injury90Prevention of apoptosis

Broader Implications and Future Directions

The context-dependent effects of this compound highlight its potential for broader therapeutic applications beyond oncology:

  • Targeted Cancer Therapy : Its specificity for B-Raf mutations makes it a candidate for personalized medicine approaches in treating melanoma and possibly other solid tumors.
  • Renal Therapeutics : The nephroprotective properties open avenues for developing therapies aimed at preserving kidney function in diabetic nephropathy or acute kidney injury scenarios.

Case Studies and Clinical Insights

  • Melanoma Treatment : A clinical trial involving patients with advanced melanoma showed that this compound led to significant tumor regression in individuals with B-Raf V600E mutations.
  • Kidney Disease Management : In animal models of diabetic nephropathy, treatment with this compound resulted in improved podocyte survival rates and reduced albuminuria, indicating potential benefits for patients with chronic kidney disease.

作用机制

GDC-0879 exerts its effects by selectively inhibiting the BRAF V600E kinase, a key player in the MAPK/ERK signaling pathway. This inhibition leads to the suppression of downstream signaling, which is essential for cancer cell proliferation and survival. The compound binds to the ATP-binding site of the BRAF V600E kinase, preventing its activation and subsequent signaling .

相似化合物的比较

Similar Compounds

Uniqueness

GDC-0879 is unique in its high selectivity and potency for the BRAF V600E mutation. Its ability to induce paradoxical activation of the MEK/ERK pathway in certain contexts makes it a valuable tool for studying the complexities of kinase signaling and developing targeted therapies .

生物活性

GDC-0879 is a potent and selective inhibitor of the BRAF kinase, particularly effective against the BRAF V600E mutation commonly associated with melanoma and other malignancies. Its mechanism of action involves the inhibition of the RAF-MEK-ERK signaling pathway, which is crucial for tumor proliferation and survival. This article delves into the biological activity of this compound, highlighting its effects on various cell types, potential therapeutic applications, and relevant research findings.

This compound functions primarily by inhibiting BRAF V600E, leading to decreased phosphorylation of ERK (pERK) levels. The compound has an IC50 of 0.13 nM against purified BRAF V600E and an IC50 of 63 nM in the Malme-3M cell line, indicating its high potency in blocking this pathway . Notably, this compound does not activate apoptotic pathways in certain cancer cell lines such as A375 and Colo205, suggesting a selective mechanism that promotes cell survival in specific contexts .

Table 1: Biological Activity of this compound

Parameter Value
Target BRAF V600E
IC50 (BRAF V600E) 0.13 nM
IC50 (Malme-3M) 63 nM
Effect on pERK Reduces levels
Apoptosis Activation None in A375/Colo205

Biological Effects on Podocytes

Recent studies have shown that this compound has protective effects on kidney podocytes, a critical cell type for renal function. It has been demonstrated that this compound protects these cells from injury through paradoxical activation of the MEK/ERK pathway. This finding suggests a dual role for this compound: while it inhibits cancer cell proliferation, it can also promote cell survival under stress conditions in non-proliferating cells like podocytes .

Case Study: Podocyte Protection

In a study assessing podocyte viability, this compound was found to restore MAPK signaling, thereby enhancing podocyte survival against various cellular stressors. The protective effect was reversed when Raf kinases were depleted, indicating that its action is dependent on BRAF signaling . This repurposing strategy highlights the potential for this compound in treating progressive kidney diseases.

Efficacy in Tumor Models

This compound has shown significant antitumor efficacy in preclinical models. In studies involving mice with BRAF V600E tumors, treatment with this compound resulted in over 90% pharmacodynamic inhibition of ERK phosphorylation for extended periods (up to 8 hours), leading to improved survival rates compared to controls . Interestingly, while effective against BRAF V600E tumors, some KRAS-mutant tumors exhibited decreased time to progression following treatment, suggesting complex interactions within the RAS signaling network.

Table 2: Efficacy Summary from Tumor Studies

Tumor Type Response to this compound Survival Improvement
BRAF V600E TumorsStrong inhibition (>90%)Significant
KRAS Mutant TumorsDecreased time to progressionVariable

Research Findings and Implications

The biological activity of this compound extends beyond simple BRAF inhibition. It has been shown to induce ERK activation in specific contexts, which can partially rescue cells from apoptosis under certain conditions . This indicates that the compound's effects may vary significantly depending on the cellular environment and the presence of other signaling pathways.

属性

分子式

C19H18N4O2

分子量

334.4 g/mol

IUPAC 名称

2-[4-(1-hydroxyimino-2,3-dihydroinden-5-yl)-3-pyridin-4-ylpyrazol-1-yl]ethanol

InChI

InChI=1S/C19H18N4O2/c24-10-9-23-12-17(19(21-23)13-5-7-20-8-6-13)15-1-3-16-14(11-15)2-4-18(16)22-25/h1,3,5-8,11-12,24-25H,2,4,9-10H2

InChI 键

DEZZLWQELQORIU-UHFFFAOYSA-N

规范 SMILES

C1CC(=NO)C2=C1C=C(C=C2)C3=CN(N=C3C4=CC=NC=C4)CCO

产品来源

United States

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To (E)-5-(1-(2-hydroxyethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)-2,3-dihydroinden-1-one O-benzyl oxime (31.9 mg; Example 4, Step 4) in 5 mL methanol was added 38 μL 6M hydrochloric acid and about 5 mg palladium hydroxide (20% by weight on carbon). A hydrogen-filled balloon was attached to the reaction vessel and the mixture was stirred at ambient temperature for 1 hour. The mixture was filtered through celite, the celite was washed with methanol, and the filtrate treated with a small amount of saturated aqueous sodium bicarbonate. The filtrate was concentrated under vacuum and the residue was purified by chromatography, eluting with a 10:1 mixture of dichloromethane-methanol to yield 13.2 mg (53% yield) of a white solid. 1H NMR (CDCl3) was consistent with the desired structure 110. LC/MS showed one peak with a M+1 molecular ion of m/z 335.4 by positive ESI.
Quantity
38 μL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
53%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。